molecular formula C23H25ClN4O2 B11160902 N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide

N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B11160902
M. Wt: 424.9 g/mol
InChI Key: BPZNXOQFCLRBQL-UHFFFAOYSA-N
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Description

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole moiety in this compound is a common structural motif in many biologically active molecules, contributing to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 1H-indole-2-carboxylic acid with 4-(3-chlorophenyl)piperazine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The intermediate product is then reacted with 4-oxobutyl bromide under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of automated synthesis techniques to scale up production .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence the release and uptake of neurotransmitters, thereby affecting mood and behavior . The molecular targets include serotonin receptor subtypes such as 5-HT1A and 5-HT2A, which are involved in the regulation of mood, anxiety, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide is unique due to its specific combination of the indole and piperazine moieties, which confer distinct pharmacological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology and the development of new therapeutic agents .

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25ClN4O2/c24-18-6-3-7-19(16-18)27-11-13-28(14-12-27)22(29)9-4-10-25-23(30)21-15-17-5-1-2-8-20(17)26-21/h1-3,5-8,15-16,26H,4,9-14H2,(H,25,30)

InChI Key

BPZNXOQFCLRBQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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